molecular formula C19H14N4O B5836158 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline

6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline

Cat. No. B5836158
M. Wt: 314.3 g/mol
InChI Key: QJOUUKPQBPZTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood. However, it has been hypothesized that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are proteins that promote inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various potential applications in different fields. However, one limitation is that it may not be suitable for use in clinical trials due to potential side effects.

Future Directions

There are many potential future directions for the study of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to understand the mechanism of action of this compound in more detail. Furthermore, it could be studied for its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Finally, further research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate them.
Conclusion
In conclusion, 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been found to have anticancer properties, anti-inflammatory properties, and antiviral properties. While there are potential advantages to using this compound in lab experiments, there are also limitations that should be considered. Finally, there are many potential future directions for the study of this compound.

Synthesis Methods

6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-(3-pyridinyl)quinoline with 1H-pyrazole-1-carboxamidine in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 6-methyl-2-(3-pyridinyl)quinoline with pyrazole-1-carboxylic acid followed by the addition of an isocyanate.

Scientific Research Applications

6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antiviral agent, and has been found to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

(6-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-13-5-6-17-15(10-13)16(19(24)23-9-3-8-21-23)11-18(22-17)14-4-2-7-20-12-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOUUKPQBPZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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